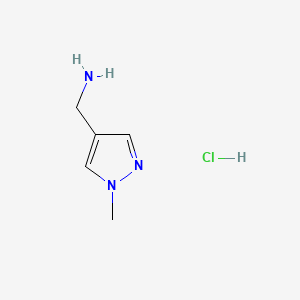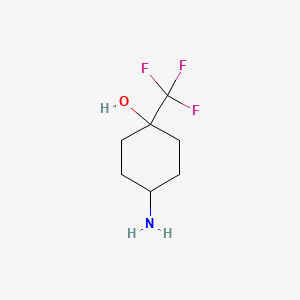
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Descripción general
Descripción
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C7H12F3NO . It is also known by other names such as trans-4-Amino-1-(trifluoromethyl)cyclohexanol and cis-4-Amino-1-(trifluoromethyl)cyclohexanol .
Molecular Structure Analysis
The InChI code for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H . The Canonical SMILES for this compound is C1CC(CCC1N)(C(F)(F)F)O . Physical And Chemical Properties Analysis
The molecular weight of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is 183.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of this compound are both 183.08709849 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Material Properties 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol has been utilized in the synthesis of various polyimides and polyamides, which are noted for their excellent solubility in organic solvents and good mechanical properties. These materials demonstrate high thermal stability, making them suitable for advanced applications like microelectronics. For instance, polyimides derived from a diamine similar to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol exhibit excellent solubility and thermal stability, with potential applications in microelectronic devices (Yang, Su, & Hsiao, 2004). Similarly, novel polyamides synthesized from a related aromatic diamine show outstanding solubility and thermal stability, with low dielectric constants and high transparency, making them competitive for microelectronic applications (Li, Wang, Li, & Jiang, 2009).
Molecular Recognition and Chiral Discrimination The compound has also found applications in molecular recognition. Optically pure derivatives of this compound have been used as chiral solvating agents for enantiomer discrimination, detectable through NMR and fluorescence spectroscopy. This indicates its potential for practical applications in chiral analysis (Khanvilkar & Bedekar, 2018).
Organic Synthesis and Catalysis In organic synthesis, derivatives of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol have been used as ligands or catalysts. For instance, amino alcohols synthesized from related compounds have served as chiral ligands in enantioselective syntheses, contributing to high enantioselectivity in the production of chiral secondary alcohols (Asami et al., 2015).
Photophysical Properties Additionally, this compound is involved in the synthesis of fluorescent molecules. Derivatives containing the trifluoromethyl group show strong emissions and mechanochromic properties, which are useful in the development of OLEDs and other photophysical applications (Wang et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-1-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKKRXYSBWMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261412 | |
| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | |
CAS RN |
1408076-30-1 | |
| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

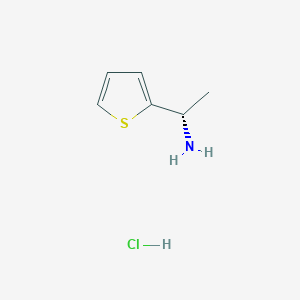
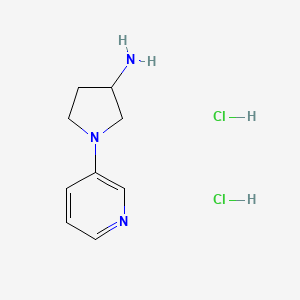
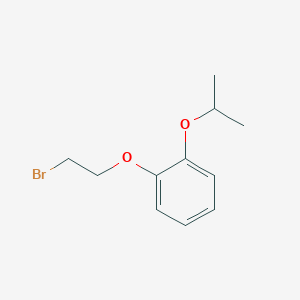
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1392861.png)
![3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile](/img/structure/B1392862.png)
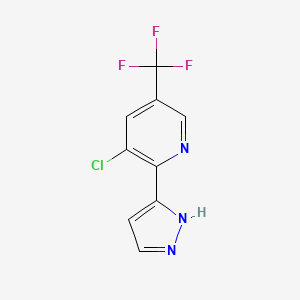

![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)
![2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392868.png)



![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)
